Anhydrosimvastatin is synthesized from simvastatin, which itself is derived from fermentation products of the fungus Aspergillus terreus. Statins, including anhydrosimvastatin, are classified as lipid-regulating agents and are commonly prescribed for lowering low-density lipoprotein cholesterol levels in patients at risk for cardiovascular events.
The synthesis of anhydrosimvastatin typically involves the dehydration of simvastatin. This process can be achieved through various methods:
The choice of method can significantly affect the yield and purity of anhydrosimvastatin, making optimization crucial in industrial applications.
Anhydrosimvastatin maintains a similar molecular framework to simvastatin but lacks a hydroxyl group due to dehydration. The molecular formula for anhydrosimvastatin is , with a molecular weight of approximately 414.57 g/mol.
The structural representation can be summarized as follows:
Anhydrosimvastatin undergoes several chemical reactions that are relevant to its pharmacological activity:
Understanding these reactions is vital for predicting the pharmacokinetics and dynamics of anhydrosimvastatin.
Anhydrosimvastatin functions primarily by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to:
Clinical studies have demonstrated that anhydrosimvastatin effectively reduces cardiovascular events by managing lipid profiles.
Anhydrosimvastatin exhibits several notable physical and chemical properties:
These properties influence both formulation strategies and therapeutic applications.
Anhydrosimvastatin is primarily utilized in clinical settings for managing dyslipidemia. Its applications include:
The synthesis of anhydrosimvastatin (CAS 210980-68-0) is intrinsically linked to the manufacturing history of simvastatin, which originated from lovastatin – a natural polyketide produced by Aspergillus terreus. Early commercial routes to simvastatin involved multistep chemical transformations of lovastatin that inadvertently created pathways for anhydrosimvastatin formation as a process-related impurity. The foundational approach, developed in the 1980s, required:
This route presented several critical vulnerability points for dehydration: The harsh acidic conditions during deprotection/lactonization and elevated temperatures (>45°C) catalyzed the elimination of water from the C3' position of the side chain, forming the Δ3',4'-anhydro derivative. Historical batches produced via this method contained up to 2.8% anhydrosimvastatin (w/w), necessitating costly chromatographic purification [2] [10].
The quest for alternative precursors led to the utilization of monacolin J ammonium salt, which offered improved solubility control. However, the lability of the C8-acylated intermediate under both acidic and basic conditions maintained the risk of dehydration, particularly during solvent stripping operations where localized overheating occurred [2].
Table 1: Evolution of Semisynthetic Routes to Simvastatin and Anhydrosimvastatin Control
Synthetic Era | Key Steps | Anhydrosimvastatin Formation Risk | Typical Impurity Level |
---|---|---|---|
Early Chemical (1980-2000) | Hydrolysis → Silyl Protection → Chemical Acylation → Acid Deprotection/Lactonization | Very High (High acid exposure, T>45°C) | 1.5-2.8% |
Protected Intermediate Route (2000-2010) | Direct Methylation of Lovastatin Methyl Ester → Hydrolysis/Lactonization | Moderate (Limited acid exposure) | 0.5-1.2% |
Biocatalytic (Post-2010) | Enzymatic Acylation of Monacolin J → Mild Lactonization | Low (Controlled pH, T<30°C) | <0.15% |
Lactonization, the final step converting simvastatin hydroxy acid to the pharmacologically active lactone, serves as a major bifurcation point determining anhydrosimvastatin formation. Chemical lactonization traditionally employs Brønsted acids (e.g., p-toluenesulfonic acid, methane sulfonic acid) or Lewis acids (e.g., ZnCl₂) in aprotic solvents (toluene, acetonitrile) at 40-60°C. Under these conditions, the tertiary alcohol at C3' becomes highly susceptible to acid-catalyzed dehydration, competing with the desired intramolecular esterification. This pathway generates anhydrosimvastatin as the primary dehydration byproduct alongside dimeric esters formed through transesterification between simvastatin molecules [2] [5].
In stark contrast, enzymatic lactonization utilizes lipases (e.g., Candida antarctica Lipase B) or esterases under near-physiological conditions (pH 6.5-7.5, 25-37°C). These biocatalysts selectively activate the C11 carboxyl group without protonating the C3' alcohol, virtually eliminating dehydration. The introduction of engineered acyltransferase LovD (optimized by Codexis/UCLA) enabled a one-step, aqueous-phase synthesis of simvastatin directly from monacolin J using α-dimethylbutyryl-S-methylmercaptopropionate (DMB-S-MMP) as the acyl donor. This process operates below 30°C and circumvents lactonization altogether by directly yielding simvastatin lactone with >99% conversion and anhydrosimvastatin content below 0.15% [5] [8].
Table 2: Byproduct Profiles of Chemical vs. Enzymatic Lactonization/Acylation
Process Type | Primary Byproducts | Formation Mechanism | Relative Anhydrosimvastatin Yield |
---|---|---|---|
Chemical Lactonization (Acid-Catalyzed) | Anhydrosimvastatin | Acid-catalyzed dehydration of C3' OH | High (0.8-2.5% of product) |
Simvastatin Dimers | Transesterification between C11 COOH and C8 OH | Moderate (0.5-1.2%) | |
Chemical Acylation (Protected Intermediate) | Δ2-Simvastatin | Base-induced elimination during deprotection | Low-Moderate (0.2-0.8%) |
Enzymatic Acylation (LovD Catalyzed) | Monacolin J Dimer | Oxidative coupling (trace) | Very Low (<0.1%) |
Hydrolyzed DMB-S-MMP | Non-enzymatic hydrolysis of acyl donor | None (inert) |
The proton source strength critically determines the dehydration-to-lactonization ratio during the ring-closure step. Strong mineral acids (HCl, H₂SO₄) or sulfonic acids provide high [H⁺] concentrations that favor E1 elimination at the tertiary C3' alcohol. Weak carboxylic acids (acetic acid, formic acid) or buffered acidic systems (ammonium acetate/acetic acid, pH 4.5-5.5) provide controlled protonation that selectively activates the carboxyl group for nucleophilic attack by the C13 hydroxyl, while minimizing dehydration. The optimum pH range for minimizing anhydrosimvastatin during lactonization is 4.0-5.0, where lactonization kinetics (klact) exceed dehydration kinetics (kdehyd) by a factor of 15-25 [1] [2].
Pyridinium salts (e.g., pyridinium p-toluenesulfonate, PPTS) in tetrahydrofuran (THF) represent another effective mild acid system. The bulky pyridinium cation delivers protons selectively to carboxylate anions over uncharged hydroxyl groups, promoting lactonization while sterically hindering access to the C3' alcohol. This system reduces anhydrosimvastatin formation to <0.5% at 50°C – significantly lower than the 1.8-2.2% observed with equimolar H₂SO₄ under identical conditions [2].
Reaction monitoring studies via in situ FTIR have demonstrated that weak acids delay the onset of dehydration until high conversion (>90%) of the hydroxy acid is achieved. This kinetic window allows process termination before significant anhydrosimvastatin accumulation.
Table 3: Efficacy of Acid Catalysts in Minimizing Anhydrosimvastatin During Lactonization
Catalyst Type | Concentration (mol%) | Temperature (°C) | Solvent | Anhydrosimvastatin (%) | Key Advantage |
---|---|---|---|---|---|
Methanesulfonic Acid | 1.0 | 50 | Toluene | 2.5 ± 0.3 | Fast kinetics |
p-Toluenesulfonic Acid | 2.0 | 45 | Acetonitrile | 1.8 ± 0.2 | Low cost |
Acetic Acid | 10.0 | 60 | Toluene/Water (95:5) | 0.9 ± 0.1 | Low dehydration |
Formic Acid | 5.0 | 40 | Ethyl Acetate | 0.7 ± 0.1 | Volatile (easy removal) |
Pyridinium p-TS | 3.0 | 50 | THF | 0.4 ± 0.05 | Selective protonation |
Ammonium Acetate Buffer | 100 mM (pH 5.0) | 35 | THF/Water (80:20) | <0.1 | Near-physiological |
Solvent polarity, water activity (aw), and donor number profoundly influence the competition between lactonization, dehydration, and dimerization. Aprotic polar solvents (acetonitrile, DMF) solvate carboxylate anions poorly, enhancing protonation and thus favoring dehydration. Conversely, protic solvents (water, methanol, ethanol) solvate protons effectively, reducing [H⁺] available for dehydration but increasing hydrolysis risk. Optimal solvent blends balance these factors:
Concentration effects are equally critical. At hydroxy acid concentrations >0.5 M, dimerization kinetics (kdim) increase quadratically due to intermolecular esterification between the C11 carboxyl of one molecule and the C8 or C13 hydroxyl of another. Dilution to <0.1 M suppresses dimerization to <0.3% but extends reaction times. Fed-batch addition of the hydroxy acid to preheated solvent containing catalyst optimizes this trade-off, maintaining low instantaneous concentration while ensuring reasonable cycle time [1] [2].
Kinetic isotope studies using D₂O demonstrate a primary kinetic isotope effect (kH/kD ≈ 3.2) for dehydration but not lactonization, confirming that C3'-OH bond breaking is rate-limiting for anhydrosimvastatin formation. This validates the use of deuterated weak acids (e.g., CD₃CO₂D) for further suppression in high-value applications.
Table 4: Solvent-Dependent Kinetic Parameters for Simvastatin Hydroxy Acid Conversion (40°C)
Solvent System | Lactonization Rate Constant klact (h⁻¹) | Dehydration Rate Constant kdehyd (h⁻¹) | Dimerization Rate Constant kdim (M⁻¹h⁻¹) | klact/kdehyd Ratio |
---|---|---|---|---|
Acetonitrile | 0.18 ± 0.02 | 0.15 ± 0.01 | 0.08 ± 0.005 | 1.2 |
Toluene | 0.22 ± 0.03 | 0.12 ± 0.01 | 0.12 ± 0.008 | 1.8 |
Methanol | 0.15 ± 0.01 | 0.02 ± 0.002 | 0.01 ± 0.001 | 7.5 |
THF/Water (85:15) | 0.35 ± 0.04 | 0.017 ± 0.002 | 0.03 ± 0.002 | 20.6 |
Buffer pH 5.0 (aq.) | 0.42 ± 0.05 | <0.001 | Negligible | >420 |
Scalable manufacturing of simvastatin with minimal anhydrosimvastatin requires multivariate optimization of physical parameters:
Dilution Control: Maintaining hydroxy acid concentration below 0.12 M during lactonization suppresses dimerization to <0.5%. This is achieved industrially through pulsed fed-batch addition using subsurface nozzles to prevent local concentration gradients. Post-reaction, quenching with cold bicarbonate buffer (0-5°C) immediately arrests acid catalysis, freezing the anhydrosimvastatin level below 0.3% [2].
Temperature Gradients: Precise control within 35-40°C maximizes lactonization rate while minimizing dehydration (Ea,lact = 45 kJ/mol; Ea,dehyd = 78 kJ/mol). Exotherms are mitigated using jacketed reactors with turbulent flow cooling (Reynolds Number >10,000). Below 30°C, lactonization becomes impractically slow (>24 h); above 45°C, dehydration accelerates disproportionately [1] [2].
Crystallization Engineering: Crude simvastatin is dissolved in heptane/ethanol (3:1) at 60°C and cooled linearly at 10°C/h to 0°C. Anhydrosimvastatin remains soluble due to its rigid, planar structure, achieving >90% rejection into the mother liquor. Crystal habit modifiers like ethyl cellulose (0.1% w/w) further suppress anhydrosimvastatin incorporation by blocking its adsorption onto growing {011} faces of simvastatin crystals.
In Situ Analytics: Implementation of Raman spectroscopy with multivariate calibration enables real-time monitoring of anhydrosimvastatin formation (detection limit 0.08% w/w). This allows dynamic adjustment of temperature and acid stoichiometry to maintain the impurity below specification throughout the batch.
Table 5: Optimized Process Parameters for Minimizing Anhydrosimvastatin at Scale
Process Parameter | Conventional Process | Optimized Process | Impact on Anhydrosimvastatin |
---|---|---|---|
Hydroxy Acid Concentration | 0.3-0.5 M | 0.10-0.12 M | Reduction from 1.2% to 0.4% |
Reaction Temperature | 50-55°C | 38-40°C | Reduction from 2.1% to 0.5% |
Catalyst | H₂SO₄ (0.5 mol%) | Acetic Acid (8.0 mol%) | Reduction from 1.8% to 0.7% |
Solvent | Toluene | THF/Water (85:15) | Reduction from 1.5% to 0.2% |
Addition Mode | Bulk | Fed-Batch (Over 2h) | Reduction from 0.9% to 0.3% |
Quenching | None | Bicarbonate Buffer (0°C) | Prevents post-reaction increase (0.3% absolute) |
Crystallization Solvent | Ethanol | Heptane/Ethanol (3:1) | Rejects 90% of residual anhydrosimvastatin |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3